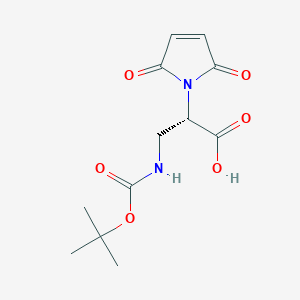

Mal-L-Dap(Boc)-OH

Descripción general

Descripción

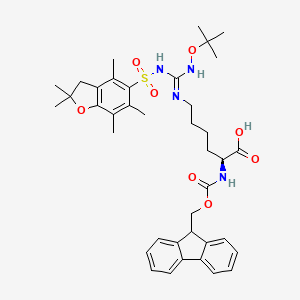

“Mal-L-Dap(Boc)-OH” is a chemical compound that is widely used in scientific experiments and research across various fields such as pharmaceuticals, materials science, and biotechnology. It is also known as Nα -Maleimido-Nb-Boc-L-2,3-diaminopropionic acid pentafluorophenolate .

Molecular Structure Analysis

The molecular formula of “this compound” is C18H15F5N2O6 . The molecular weight is 450.3 .Physical And Chemical Properties Analysis

“this compound” appears as a white powder or crystalline powder . It has a melting point of 109 - 113 °C . The optical rotation is [a]20D = -59 to -49 ° (C=1 in MeOH) .Aplicaciones Científicas De Investigación

Cancer Treatment : Mal-L-Dap(Boc)-OH derivatives have been investigated for their anticancer properties. In a study by Drąg-Zalesińska et al. (2015), amino acid esters of betulin, including Boc-l-Dap(Boc)-OH, were synthesized and tested for cytotoxic effects in epidermoid carcinoma cells. These derivatives displayed enhanced antitumor activity compared to their non-modified precursors, particularly in inducing apoptosis in cancer cells (Drąg-Zalesińska et al., 2015).

Enzymatic Processes : The role of this compound in enzymatic processes was explored by Heltweg et al. (2003), who reported the use of derivatives as substrates for histone deacetylases. These are enzymes involved in regulating transcription, and such substrates are vital for developing new anticancer drugs (Heltweg et al., 2003).

Molecular Imaging : Shen et al. (2013) explored the use of this compound in molecular imaging. They developed an orthogonally protected lysine-based derivative for automated peptide synthesis and labeling, which aids in forming small and hydrophilic complexes suitable for peptide radiopharmaceuticals with excellent in vivo characteristics (Shen et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of Mal-L-PA-NH-Boc, also known as Mal-L-Dap(Boc)-OH, is the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

Mal-L-PA-NH-Boc acts as a non-cleavable linker in the synthesis of ADCs . The linker’s role is to stably attach the cytotoxic drug to the antibody and to release the drug once the ADC has bound to the target cell . As a non-cleavable linker, Mal-L-PA-NH-Boc remains attached to the drug even after the ADC has been internalized by the target cell .

Biochemical Pathways

The biochemical pathways affected by Mal-L-PA-NH-Boc are those involved in the action of ADCs . Once the ADC binds to the target cell, it is internalized and the cytotoxic drug is released, leading to cell death . The exact pathways affected would depend on the specific cytotoxic drug used in the ADC.

Pharmacokinetics

The pharmacokinetics of Mal-L-PA-NH-Boc would be largely determined by the properties of the ADC it is part of . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the characteristics of the antibody, the linker, and the cytotoxic drug .

Result of Action

The result of the action of Mal-L-PA-NH-Boc is the successful delivery of the cytotoxic drug to the target cancer cells . This leads to the death of the cancer cells while minimizing damage to healthy cells .

Action Environment

The action environment can significantly influence the efficacy and stability of Mal-L-PA-NH-Boc and the ADCs it helps to create . Factors such as pH, temperature, and the presence of other biological molecules can affect the stability of the ADC and its ability to bind to target cells .

Propiedades

IUPAC Name |

(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSOCOXQLKMHCV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

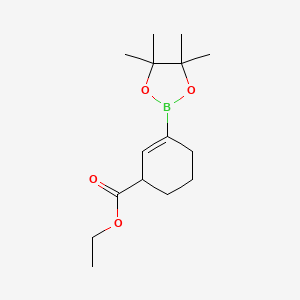

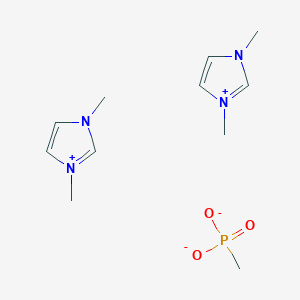

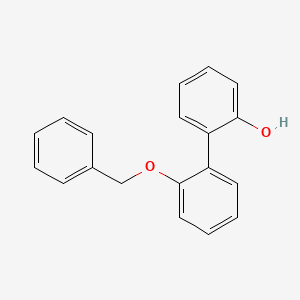

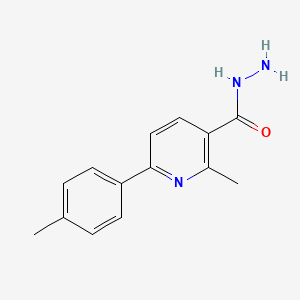

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)